molecular formula C23H23N5O4 B2806010 N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1251630-94-0

N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2806010
CAS No.: 1251630-94-0
M. Wt: 433.468
InChI Key: DJBYVAWVEVCQBQ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazin core substituted at position 6 with a 3,4-dimethylphenyl group and at position 2 with an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. The triazolo-pyridazin scaffold is known for its bioactivity in medicinal and agrochemical research, with substitutions influencing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-6-16(11-15(14)2)18-8-10-21-26-27(23(30)28(21)25-18)13-22(29)24-17-7-9-19(31-3)20(12-17)32-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBYVAWVEVCQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine core.

    Substitution Reactions: The triazolopyridazine core is then subjected to substitution reactions with 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

    Acetylation: The final step involves the acetylation of the substituted triazolopyridazine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential as a drug lead.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent patterns, and biological applications. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin - 6-(3,4-Dimethylphenyl)
- 2-(N-(3,4-dimethoxyphenyl)acetamide)
C₂₃H₂₃N₅O₃ 433.47
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [1,2,4]Triazolo[4,3-b]pyridazin - 3-(4-Methoxyphenyl)
- 6-oxyethanamine
C₁₄H₁₅N₅O₂ 285.30
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazin - 6-(4-Ethoxyphenyl)
- 3-Methyl
- N-linked acetamide to phenyl
C₂₃H₂₂N₆O₂ 438.47
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin - 3-Ethyl, 5,6-dimethyl
- Thio-linked acetamide with difluorophenyl
C₁₉H₁₈F₂N₄O₂S 428.43

Key Observations:

In contrast, the thieno[2,3-d]pyrimidin core in is linked to diverse bioactivities, including anticancer properties.

Substituent Effects :

  • Triazolo-Pyridazin Derivatives :

  • The 3,4-dimethylphenyl group at position 6 (target compound) may enhance lipophilicity compared to the 4-methoxyphenyl or ethoxyphenyl groups in analogs .
  • The dimethoxyphenyl acetamide substituent in the target compound could improve metabolic stability over ethoxy or methoxy variants due to steric and electronic effects . Thieno-Pyrimidin Derivatives:
  • The thioether linkage and difluorophenyl group in suggest distinct reactivity and bioavailability compared to triazolo-pyridazin analogs.

Synthetic Approaches: Triazolo-pyridazin derivatives are often synthesized via cyclocondensation or coupling reactions (e.g., using cesium carbonate in DMF) , whereas thieno-pyrimidins may require multi-step sequences involving thioglycolic acid or hydrazine derivatives .

Research Implications:

  • Bioactivity : While specific data for the target compound are unavailable, structurally related triazolo-pyridazins (e.g., 891117-12-7 in ) have been explored as kinase inhibitors or antimicrobial agents. Substituent variations (e.g., methoxy vs. methyl groups) could modulate target selectivity.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the cyclocondensation of triazole precursors followed by coupling with the acetamide moiety. Key steps include:

  • Triazole Core Formation : Cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions (e.g., HCl/EtOH, 60–80°C) .
  • Acetamide Coupling : Amide bond formation via activation with carbodiimides (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Critical parameters include strict control of reaction temperature (to avoid side reactions) and inert atmosphere (N₂/Ar) for moisture-sensitive intermediates .

Advanced: How can conflicting bioactivity data between enzyme inhibition assays and cell-based studies be resolved?

Answer:
Conflicts may arise from differences in assay conditions (e.g., pH, cofactors) or off-target effects. Methodological approaches include:

  • Orthogonal Assays : Validate enzyme inhibition using surface plasmon resonance (SPR) to measure binding kinetics .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm target interaction in situ .
  • Structural Validation : Co-crystallize the compound with the target enzyme (e.g., X-ray crystallography at 1.8 Å resolution) to verify binding mode .

Basic: What analytical techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight validation (expected [M+H]⁺: ~495.2 Da) .
  • HPLC-PDA : Assess purity and detect trace impurities (<0.5%) .

Advanced: What computational methods predict binding modes with kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with flexible ligand sampling to model interactions (e.g., hydrogen bonds with kinase hinge region) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex .
  • QM/MM Calculations : Evaluate electronic interactions at the binding site (e.g., charge transfer between triazole N and catalytic lysine) .

Basic: How can solubility be improved without compromising activity?

Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl or amine) on the acetamide side chain .
    • Replace methoxy groups with trifluoromethoxy to balance lipophilicity .
  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vitro assays .

Advanced: How to optimize triazole ring formation using Design of Experiments (DoE)?

Answer:

  • Factors : Temperature (50–90°C), solvent (DMF vs. THF), catalyst (pyridine vs. triethylamine).
  • Response Variables : Yield, purity, reaction time.
  • Statistical Analysis :
    • Perform a 2³ factorial design (8 experiments) .
    • Analyze via ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) .
  • Optimal Conditions : 70°C, DMF, triethylamine (yield: 82%, purity: 97%) .

Advanced: What structural analogs inform SAR studies for this compound?

Answer:

Substituent (R₁/R₂)Biological Activity (IC₅₀)Key SAR InsightReference
3,4-Dimethoxyphenyl (R₁)120 nM (Kinase A)Methoxy groups enhance target binding via H-bonding
4-Fluorophenyl (R₂)450 nM (Kinase A)Fluorine improves bioavailability but reduces potency
Pyridin-4-yl (R₂)90 nM (Kinase B)Heteroaromatic rings increase selectivity

Key Insight : Bulky substituents (e.g., 3,4-dimethylphenyl) improve target affinity but may reduce solubility .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme Inhibition : Fluorescence-based kinase assays (ADP-Glo™) at 10 µM compound concentration .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ determination) .
  • Solubility : Equilibrium solubility in PBS (pH 7.4) using UV-Vis spectroscopy .

Advanced: How to address inconsistent NMR spectra of synthetic intermediates?

Answer:

  • Dynamic Effects : Variable-temperature NMR (25–80°C) to resolve rotameric equilibria .
  • Trace Metal Contamination : Chelate with EDTA and re-run spectra in deuterated solvents .
  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., oxidation at the triazole ring) .

Advanced: What strategies validate the mechanism of action in complex biological systems?

Answer:

  • CRISPR Knockout : Generate target gene KO cell lines to confirm on-target effects .
  • Phosphoproteomics : SILAC-based profiling to map downstream signaling changes .
  • In Vivo PET Imaging : Radiolabel the compound (¹⁸F or ¹¹C) for biodistribution studies .

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